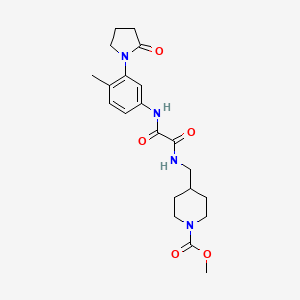
Methyl 4-((2-((4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-((2-((4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C21H28N4O5 and its molecular weight is 416.478. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Methyl 4-((2-((4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a piperidine ring, an oxopyrrolidine moiety, and an amino-acetamido group, which contribute to its unique biological properties. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₁N₃O₄ |
| Molecular Weight | 345.46 g/mol |
| LogP | 3.7951 |
| Polar Surface Area | 57.404 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets in biological systems. It may modulate enzyme activity or receptor interactions, leading to various pharmacological effects.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example, derivatives containing the piperidine structure have shown efficacy against various cancer cell lines by inhibiting critical signaling pathways involved in tumor growth:
- In vitro Studies : A study on related compounds demonstrated that they inhibited cell proliferation in human cancer cell lines at nanomolar concentrations, suggesting potential as anticancer agents .
- Mechanistic Insights : The presence of the oxopyrrolidine moiety is believed to enhance the binding affinity to target proteins involved in cancer progression .
Antimicrobial Activity
Research has also explored the antimicrobial potential of related compounds. For instance:
- In vitro Testing : Compounds structurally similar to this compound have shown promising results against various bacterial strains, indicating a potential for development as antimicrobial agents .
Neuroprotective Effects
Some derivatives have been investigated for neuroprotective activities:
- Mechanism : These compounds may exert protective effects on neuronal cells by reducing oxidative stress and inflammation, which are critical factors in neurodegenerative diseases .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of a related compound on breast cancer cell lines, revealing an IC50 value of approximately 0.33 µM against mutated BRAF and significant inhibition of cell viability . This suggests that structural modifications could enhance therapeutic efficacy.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of similar piperidine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 5 µg/mL, showcasing their potential as effective antimicrobial agents .
Propriétés
IUPAC Name |
methyl 4-[[[2-[4-methyl-3-(2-oxopyrrolidin-1-yl)anilino]-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O5/c1-14-5-6-16(12-17(14)25-9-3-4-18(25)26)23-20(28)19(27)22-13-15-7-10-24(11-8-15)21(29)30-2/h5-6,12,15H,3-4,7-11,13H2,1-2H3,(H,22,27)(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOSWFWXTNELJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)OC)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














